molecular formula C18H16ClN3O3 B14978606 3-chloro-4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

3-chloro-4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

Cat. No.: B14978606
M. Wt: 357.8 g/mol
InChI Key: RKRAPKBODXKJCE-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and methoxy group on the benzene ring, along with an oxadiazole moiety

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

InChI

InChI=1S/C18H16ClN3O3/c1-24-15-8-7-13(11-14(15)19)18(23)20-10-9-16-21-17(22-25-16)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,20,23)

InChI Key

RKRAPKBODXKJCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=NC(=NO2)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by its attachment to the benzamide core. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxy-N-[2-(3-phenyl-1,2,4-triazol-5-yl)ethyl]benzamide
  • 3-chloro-4-methoxy-N-[2-(3-phenyl-1,2,4-thiadiazol-5-yl)ethyl]benzamide

Uniqueness

3-chloro-4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. Compared to its analogs with triazole or thiadiazole rings, the oxadiazole derivative may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

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